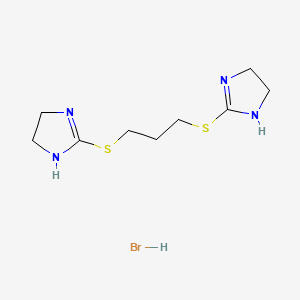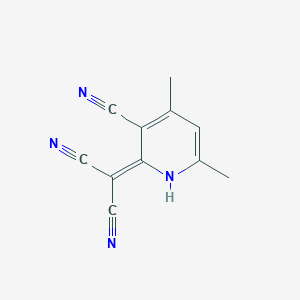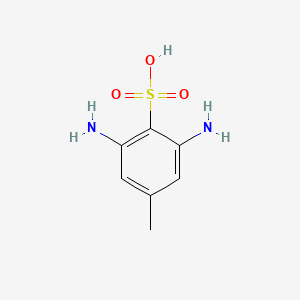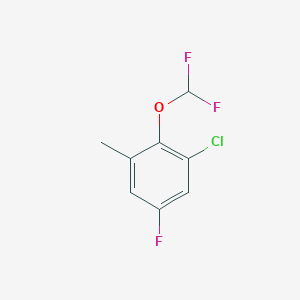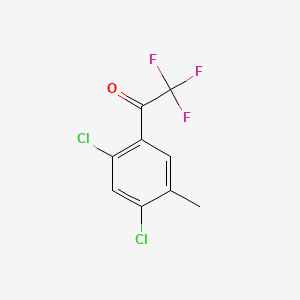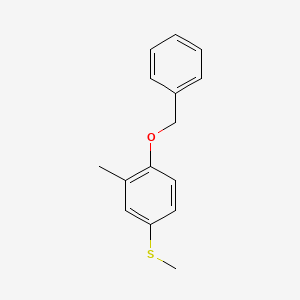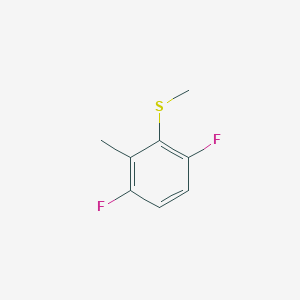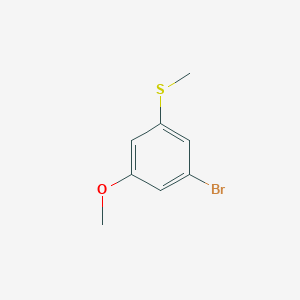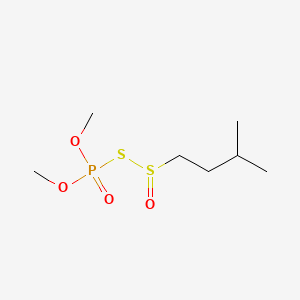
1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate is a complex organosulfur compound. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of both sulfinothioic and phosphorothioate functional groups, contributing to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-butanesulfinothioic acid with O,O-dimethylphosphorothioate under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems helps in maintaining consistent quality and efficiency. The industrial synthesis also emphasizes safety measures due to the reactive nature of the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinothioic or phosphorothioate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals due to its reactivity and effectiveness.
Mechanism of Action
The mechanism of action of 1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate involves its interaction with specific molecular targets. The sulfinothioic and phosphorothioate groups can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethyl hydrogen phosphorothioate
- 1-Dimethoxyphosphorylsulfanylsulfinyl-3-methylbutane
Uniqueness
Compared to similar compounds, 1-Butanesulfinothioic acid, 3-methyl-, anhydrosulfide with O,O-dimethylphosphorothioate is unique due to its specific combination of functional groups. This combination enhances its reactivity and makes it suitable for a broader range of applications in various fields.
Properties
CAS No. |
115-94-6 |
|---|---|
Molecular Formula |
C7H17O4PS2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-dimethoxyphosphorylsulfanylsulfinyl-3-methylbutane |
InChI |
InChI=1S/C7H17O4PS2/c1-7(2)5-6-14(9)13-12(8,10-3)11-4/h7H,5-6H2,1-4H3 |
InChI Key |
GINRGZIWHKUNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCS(=O)SP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


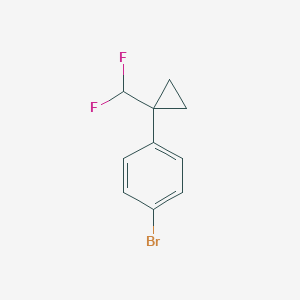
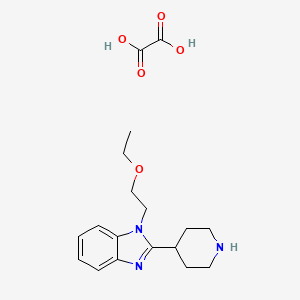
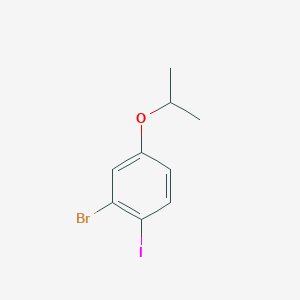
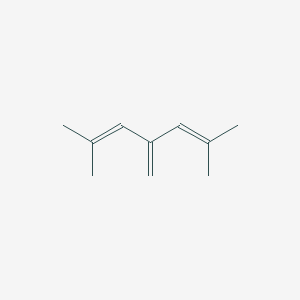
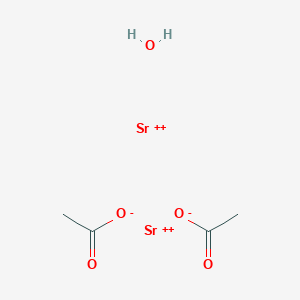
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
